1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid
Description
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid is a purine-derived compound with the empirical formula C₁₁H₁₂ClN₅O₂ and a molecular weight of 281.70 g/mol . It features a bicyclic purine core substituted with a chlorine atom at the 2-position and a piperidine-3-carboxylic acid moiety at the 6-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for early-stage drug discovery research, particularly in targeting nucleotide-binding proteins . The compound is classified under acute oral toxicity (Category 3) due to its H301 hazard statement .
Properties
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-2-6(4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJNBKTUWBEJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-9H-purine and piperidine-3-carboxylic acid.
Coupling Reaction: The 2-chloro-9H-purine is reacted with piperidine-3-carboxylic acid under specific conditions to form the desired compound. This reaction often requires the use of coupling agents and catalysts to facilitate the formation of the bond between the purine and piperidine moieties.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carboxylic acid group.
Scientific Research Applications
Cannabinoid Receptor Antagonism
One of the primary applications of 1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid is its role as a cannabinoid receptor antagonist. Research indicates that the compound exhibits potent activity at the cannabinoid type 1 (CB1) receptor:
- Binding Affinity : The compound has demonstrated subnanomolar potency at human CB1 receptors, with a binding affinity (Ki) of approximately 0.7 nM and functional assays indicating a Ki of 0.12 nM .
- In Vivo Effects : In animal models, the compound has been shown to reverse cannabinoid agonist-mediated responses, effectively reducing food intake and increasing energy expenditure and fat oxidation . This suggests potential applications in obesity management and metabolic disorders.
Potential for Neurological Applications
Given its interaction with the CB1 receptor, there is potential for this compound in treating neurological disorders where cannabinoid signaling plays a role, such as:
- Anxiety Disorders : Modulating CB1 receptor activity may provide therapeutic benefits in anxiety-related conditions.
- Neurodegenerative Diseases : The neuroprotective properties associated with cannabinoid modulation could position this compound as a candidate for further investigation in diseases like Alzheimer's or Parkinson's.
Study on Weight Management
A notable study investigated the effects of this compound on weight management in rodent models. The findings indicated that administration of the compound led to:
- A significant reduction in food intake.
- Increased fat oxidation rates.
These results support its potential utility in developing anti-obesity medications.
Mechanism of Action
The mechanism of action of 1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
- Empirical Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.25 g/mol
- Key Features: Monocyclic pyrazine core with a methyl group at the 6-position. Absence of chlorine substituents. Higher melting point (185–186.5°C) compared to the purine analog, suggesting greater crystallinity .
- Methyl substitution may enhance lipophilicity but reduce electrophilic reactivity compared to chlorine.
1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid
- Empirical Formula : C₁₀H₁₃N₃O₂
- Molecular Weight : 207.23 g/mol
- Key Features: Pyrimidine core (monocyclic) with a carboxylic acid group. No halogen substituents; classified as non-hazardous under GHS .
- Implications :
- Smaller heterocycle may limit interactions with deep binding pockets.
- Lower molecular weight improves solubility but reduces target specificity.
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid
- Empirical Formula : C₁₀H₁₁ClN₃O₂
- Molecular Weight : 240.67 g/mol
- Key Features :
- Implications: Chlorine’s electron-withdrawing effect may enhance stability but alter regioselectivity in reactions. Pyrimidine’s monocyclic structure may limit binding affinity compared to purine analogs.
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic Acid
- Key Features :
- Cyclopropyl and ethyl substituents on pyrimidine.
- Increased steric bulk compared to the original compound.
- Implications :
Structural and Functional Analysis
Heterocyclic Core Comparison
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(2-Chloro-9H-purin-6-yl)-... | Purine (bicyclic) | 2-Cl, 6-piperidine-3-COOH | 281.70 |
| 1-(6-Methylpyrazin-2-yl)-... | Pyrazine (monocyclic) | 6-CH₃, 2-piperidine-3-COOH | 221.25 |
| 1-(Pyrimidin-2-yl)-... | Pyrimidine | 2-piperidine-3-COOH | 207.23 |
| 1-(6-Chloropyrimidin-4-yl)-... | Pyrimidine | 6-Cl, 4-piperidine-3-COOH | 240.67 |
Physicochemical Properties
- Lipophilicity: The purine analog’s chlorine atom increases logP compared to non-chlorinated analogs, enhancing membrane permeability .
- Solubility : Pyrimidine and pyrazine analogs (lower MW) may exhibit better aqueous solubility than the purine derivative.
- Toxicity: Chlorinated compounds (purine and pyrimidine) are associated with acute toxicity (e.g., H301 for the purine analog), whereas non-chlorinated analogs like 1-(pyrimidin-2-yl)-... are classified as non-hazardous .
Research and Application Insights
- Target Specificity : The purine analog’s bicyclic structure is advantageous for interacting with ATP-binding proteins, kinases, or nucleic acid targets. In contrast, pyrimidine/pyrazine analogs may target enzymes like dihydrofolate reductase or thymidylate synthase .
- Synthetic Accessibility : Chlorinated purines often require specialized synthesis (e.g., SNAr reactions), whereas pyrimidine/pyrazine analogs can be synthesized via simpler cyclocondensation routes .
Biological Activity
1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid, with the CAS number 919719-34-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C₁₁H₁₂ClN₅O₂
- Molecular Weight : 281.698 g/mol
The compound exhibits biological activity primarily through interactions with various molecular targets. Its structure suggests potential affinities for purinergic receptors, which are implicated in numerous physiological processes including cell signaling and metabolism.
Anticancer Activity
Research indicates that derivatives of purine compounds, including this compound, can exhibit significant anticancer properties. A study highlighted that certain purine derivatives showed growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values ranging from 2.43 to 14.65 μM .
Table 1: IC₅₀ Values for Anticancer Activity
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 4.98 |
| HepG2 | 14.65 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on related piperidine derivatives indicate notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Piperidine Derivative | S. aureus | 0.0039 |
| E. coli | 0.025 |
Study on Antitumor Effects
A significant case study involved the synthesis and evaluation of various purine derivatives, including the target compound. The study found that these compounds could induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly at concentrations as low as 1 μM .
Tuberculostatic Activity
Another investigation focused on the tuberculostatic properties of piperidine derivatives, revealing that certain modifications could enhance activity against Mycobacterium tuberculosis strains . Although specific data on the target compound was not detailed, the structural similarities suggest potential for similar efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
